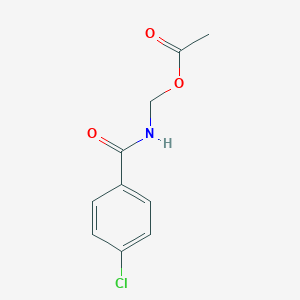

N-(Acetoxymethyl)-4-chlorobenzamide

Description

N-(Acetoxymethyl)-4-chlorobenzamide is a carbinolamide ester derivative characterized by a 4-chlorobenzamide core modified with an acetoxymethyl (-CH₂OAc) substituent on the nitrogen atom. This compound is of significant interest due to its electrophilic reactivity, which arises from the labile acetoxymethyl group. Unlike its hydroxymethyl analog (4-chloro-N-(hydroxymethyl)benzamide), the acetoxymethyl derivative reacts readily with nucleophiles such as glutathione and cyanide under physiological conditions, forming adducts like S-(4-chlorobenzamidomethyl)glutathione and cyanomethylamide .

Properties

CAS No. |

103369-09-1 |

|---|---|

Molecular Formula |

C10H10ClNO3 |

Molecular Weight |

227.64 g/mol |

IUPAC Name |

[(4-chlorobenzoyl)amino]methyl acetate |

InChI |

InChI=1S/C10H10ClNO3/c1-7(13)15-6-12-10(14)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,14) |

InChI Key |

SYHFHUDMXDPQKQ-UHFFFAOYSA-N |

SMILES |

CC(=O)OCNC(=O)C1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(=O)OCNC(=O)C1=CC=C(C=C1)Cl |

Other CAS No. |

103369-09-1 |

Synonyms |

N-(acetoxymethyl)-4-chlorobenzamide N-ACME-4-chlorobenzamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares N-(Acetoxymethyl)-4-chlorobenzamide with structurally related compounds, emphasizing substituent effects on properties:

Key Observations :

Reactivity and Electrophilic Behavior

This compound demonstrates unique reactivity:

- Nucleophilic Adduct Formation : Reacts with glutathione and cyanide under aqueous conditions, unlike its hydroxymethyl analog .

- Non-Aqueous Reactions: Reacts with ethanethiol, methanol, and diethylamine in nonpolar environments, suggesting utility in synthetic chemistry .

- Contrast with Sulfonyl Derivatives : N-(2-Chlorophenylsulfonyl)-4-chlorobenzamide forms hydrogen-bonded dimers or chains, emphasizing the role of sulfonyl groups in crystal packing rather than reactivity .

Metabolic Pathways

Toxicity Profile

- Comparison with Nitro-Substituted Analogs : Compounds like N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide may exhibit higher toxicity due to nitro group reduction to reactive amines .

Preparation Methods

Table 1: Comparative Reaction Yields for Key Steps

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | 4-Chlorobenzoyl chloride | 0–5°C, 2 h | 85–90 |

| Hydrolysis | Ethyl 4-chlorohippurate | 25°C, 30 min | 80–85 |

| Oxidative Decarboxylation | 4-Chlorohippuric acid | Reflux, 3 h | 70–75 |

Optimization and Mechanistic Insights

Solvent Effects : Acetonitrile outperforms benzene in oxidative decarboxylation due to better solubility of intermediates and higher reaction efficiency. Polar aprotic solvents stabilize the transition state, facilitating decarboxylation.

Catalyst Stoichiometry : A 1:1 molar ratio of lead tetraacetate to cupric acetate ensures optimal radical generation while minimizing side reactions. Excess lead tetraacetate may lead to over-oxidation.

Side Reactions :

-

Amide Hydrolysis : Prolonged exposure to basic conditions during ester hydrolysis degrades the amide bond.

-

Radical Recombination : Competing pathways in decarboxylation may form dimeric byproducts, necessitating careful chromatographic purification.

Alternative Synthetic Routes

While oxidative decarboxylation is the most documented method, hypothetical alternatives include:

A. Acetylation of N-(Hydroxymethyl)-4-chlorobenzamide

-

Reactants : N-(Hydroxymethyl)-4-chlorobenzamide, acetic anhydride

-

Conditions : Pyridine catalyst, room temperature, 12 h.

-

Challenge : The hydroxymethyl precursor is synthetically inaccessible via direct methods in the literature.

B. Nucleophilic Substitution of N-(Bromomethyl)-4-chlorobenzamide

-

Reactants : N-(Bromomethyl)-4-chlorobenzamide, potassium acetate

-

Conditions : DMF, 60°C, 6 h.

-

Limitation : No documented synthesis of the bromomethyl intermediate.

Q & A

Q. What are the common synthetic routes for N-(Acetoxymethyl)-4-chlorobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves amide coupling between 4-chlorobenzoyl chloride and acetoxymethylamine derivatives. Key steps include:

-

Reagent selection : Use coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for efficient activation of carboxylic acids under mild conditions .

-

Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

-

Purification : Column chromatography or recrystallization (e.g., using DMSO/water) to isolate the product .

-

Yield improvement : Adjust stoichiometry (e.g., 1.2 equivalents of amine) and reaction time (12–24 hours) .

Example Reaction Setup :

Reagent Role Conditions 4-Chlorobenzoyl chloride Electrophile 0°C → RT, 12 hours Acetoxymethylamine Nucleophile 1.2 equivalents DMT-MM Coupling agent THF, anhydrous

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm amide bond formation (δ ~10.12 ppm for NH protons) and acetoxymethyl group integrity (δ ~2.0–2.2 ppm for CH₃) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) .

- IR Spectroscopy : Detect carbonyl stretches (~1650–1700 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .

- Melting Point Analysis : Assess purity (e.g., sharp melting range: 191–193°C) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection (H319: serious eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Use microdilution methods against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Compare MIC values to reference drugs .

- Enzyme Inhibition Studies : For MAO-B inhibition, monitor flavin bleaching via UV-Vis spectroscopy (λ = 456 nm) and validate with crystallographic data .

Q. What crystallographic techniques resolve structural ambiguities in benzamide derivatives like this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Analyze torsion angles and hydrogen-bonding networks (e.g., N-H···O interactions) .

- Comparative Analysis : Overlay structures with analogs (e.g., 4-chloro-N-phenylbenzamide) to assess substituent effects on packing .

Q. How can contradictions in biological activity data between studies be systematically addressed?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and include positive controls (e.g., ciprofloxacin for bacteria) .

- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results .

- Structural Confirmation : Re-characterize compounds post-assay to verify stability (e.g., no hydrolysis of acetoxymethyl group) .

Q. What methodological approaches are used to study structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer :

- Mannich Base Derivatives : Introduce substituents via Mannich reactions (e.g., benzimidazole hybrids) and correlate electronic effects (Hammett σ values) with bioactivity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like MAO-B or α7 nAChR .

Q. How is this compound utilized in pharmacological research beyond antimicrobial studies?

- Methodological Answer :

- Neuropharmacology : Assess agonist activity at α7 nicotinic receptors via calcium flux assays (e.g., using SH-SY5Y cells) .

- Metabolic Stability : Evaluate plasma stability (e.g., half-life in rat liver microsomes) to optimize pharmacokinetics .

Data Contradiction Analysis Example

Issue : Discrepancies in reported antimicrobial MIC values for benzamide derivatives.

Resolution Workflow :

Replicate Assays : Test compounds under identical conditions (pH, inoculum size).

Check Strain Variability : Use ATCC reference strains.

Analyze Substituent Effects : Compare MICs of analogs (e.g., 4-chloro vs. 4-nitro groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.